

# 6-ethoxypyridine-2-carbaldehyde chemical properties

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## Compound of Interest

Compound Name: 6-Ethoxypyridine-2-carbaldehyde

Cat. No.: B1419532

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An In-Depth Technical Guide to **6-Ethoxypyridine-2-carbaldehyde**: Properties, Synthesis, and Applications

## Introduction

**6-Ethoxypyridine-2-carbaldehyde** is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. As a member of the pyridine aldehyde family, its unique electronic and structural features—a nitrogen-containing aromatic ring, a reactive aldehyde functional group, and a lipophilic ethoxy substituent—make it a versatile intermediate for constructing complex molecular architectures. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics. [1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of **6-ethoxypyridine-2-carbaldehyde** for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**6-Ethoxypyridine-2-carbaldehyde** is typically a clear yellow to orange or brown liquid.[3] The physical properties are a direct consequence of its molecular structure: the polar pyridine-aldehyde core combined with the moderately nonpolar ethoxy group. This combination influences its boiling point, density, and solubility characteristics.

Property	Value	Source
CAS Number	54221-96-4	[3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	[3][5]
Molecular Weight	137.14 g/mol	[5]
Appearance	Clear yellow to orange to brown liquid	[3]
Boiling Point	103-104 °C at 20 mmHg	[5]
Density	1.140 g/mL at 25 °C	[5]
Refractive Index (n <sub>20/D</sub> )	1.5280-1.5340	[3][5]
SMILES	<chem>COC1=CC=CC(C=O)=N1</chem>	[3]
InChI Key	YDNWTNODZDSPNZ-UHFFFAOYSA-N	[3][5]

## Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of **6-ethoxypyridine-2-carbaldehyde**. The following sections detail the expected spectral characteristics.

### Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most prominent signal is the strong, sharp absorption from the carbonyl (C=O) group of the aldehyde.

- ~2850 and ~2750 cm<sup>-1</sup>: C-H stretch of the aldehyde proton (a characteristic doublet).
- 1700-1720 cm<sup>-1</sup>: A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde.[6]
- ~3050-3100 cm<sup>-1</sup>: Aromatic C-H stretching.
- ~2850-2980 cm<sup>-1</sup>: Aliphatic C-H stretching from the ethoxy group.[6]

- $\sim 1580\text{-}1600\text{ cm}^{-1}$ : C=C and C=N stretching vibrations within the pyridine ring.
- $\sim 1250\text{ cm}^{-1}$ : Asymmetric C-O-C stretching of the ethoxy ether linkage.
- $\sim 1040\text{ cm}^{-1}$ : Symmetric C-O-C stretching.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

$^1\text{H}$  NMR Spectrum (Predicted):

- $\delta \sim 9.9\text{-}10.1\text{ ppm}$  (s, 1H): The deshielded aldehyde proton (-CHO).
- $\delta \sim 7.8\text{-}8.0\text{ ppm}$  (m, 1H): Aromatic proton at the C4 position, experiencing complex splitting.
- $\delta \sim 7.4\text{-}7.6\text{ ppm}$  (m, 1H): Aromatic proton at the C3 or C5 position.
- $\delta \sim 6.8\text{-}7.0\text{ ppm}$  (m, 1H): Aromatic proton at the C3 or C5 position, shifted upfield due to the electron-donating ethoxy group.
- $\delta \sim 4.4\text{-}4.6\text{ ppm}$  (q, 2H): Methylene protons (-OCH<sub>2</sub>CH<sub>3</sub>) of the ethoxy group, split into a quartet by the adjacent methyl group.
- $\delta \sim 1.4\text{-}1.6\text{ ppm}$  (t, 3H): Methyl protons (-OCH<sub>2</sub>CH<sub>3</sub>) of the ethoxy group, split into a triplet by the adjacent methylene group.

$^{13}\text{C}$  NMR Spectrum (Predicted):

- $\delta \sim 193\text{ ppm}$ : Aldehyde carbonyl carbon (C=O).
- $\delta \sim 164\text{ ppm}$ : C6 carbon attached to the oxygen of the ethoxy group.
- $\delta \sim 152\text{ ppm}$ : C2 carbon attached to the aldehyde group.
- $\delta \sim 138\text{ ppm}$ : Aromatic CH carbon (C4).
- $\delta \sim 118\text{ ppm}$ : Aromatic CH carbon (C3 or C5).

- $\delta$  ~110 ppm: Aromatic CH carbon (C3 or C5).
- $\delta$  ~62 ppm: Methylene carbon of the ethoxy group (-OCH<sub>2</sub>).
- $\delta$  ~14 ppm: Methyl carbon of the ethoxy group (-CH<sub>3</sub>).

## Mass Spectrometry (MS)

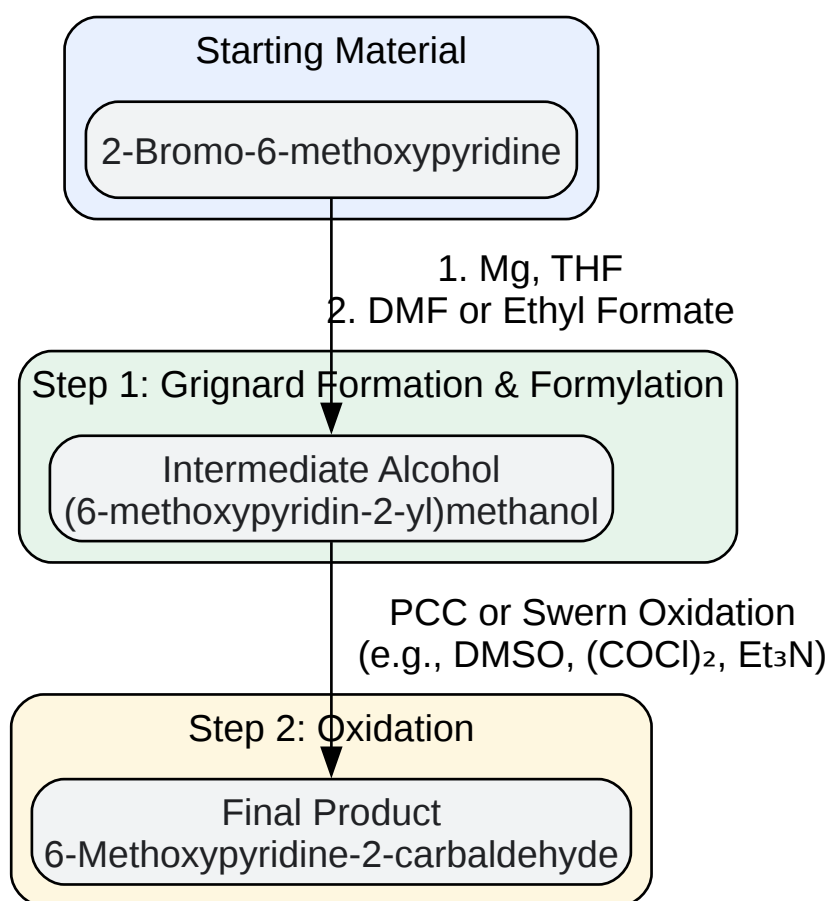
In mass spectrometry, **6-ethoxypyridine-2-carbaldehyde** would exhibit a molecular ion peak (M<sup>+</sup>) at m/z = 137. Key fragmentation patterns would likely include:

- Loss of H• (m/z = 136): From the aldehyde, forming a stable acylium ion.
- Loss of •CH<sub>3</sub> (m/z = 122): From the ethoxy group.
- Loss of C<sub>2</sub>H<sub>5</sub>O• (m/z = 92): Cleavage of the ethoxy group.
- Loss of CO (m/z = 109): From the aldehyde group, a common fragmentation for aldehydes.

## Synthesis and Reactivity

### Synthetic Pathways

The synthesis of pyridine aldehydes like **6-ethoxypyridine-2-carbaldehyde** typically involves the oxidation of the corresponding alcohol or methylpyridine precursor.<sup>[7]</sup> A common laboratory-scale approach is the oxidation of (6-ethoxypyridin-2-yl)methanol.



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Caption: General synthetic logic for pyridine-2-carbaldehydes.

Exemplary Protocol: Swern Oxidation of (6-ethoxypyridin-2-yl)methanol

This protocol describes a widely used method for oxidizing primary alcohols to aldehydes under mild conditions, preventing over-oxidation to the carboxylic acid.

- **System Preparation:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels is placed under an inert atmosphere (Nitrogen or Argon).
- **Oxalyl Chloride Addition:** A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane (DCM) is added to the flask and cooled to -78 °C using an acetone/dry ice bath.

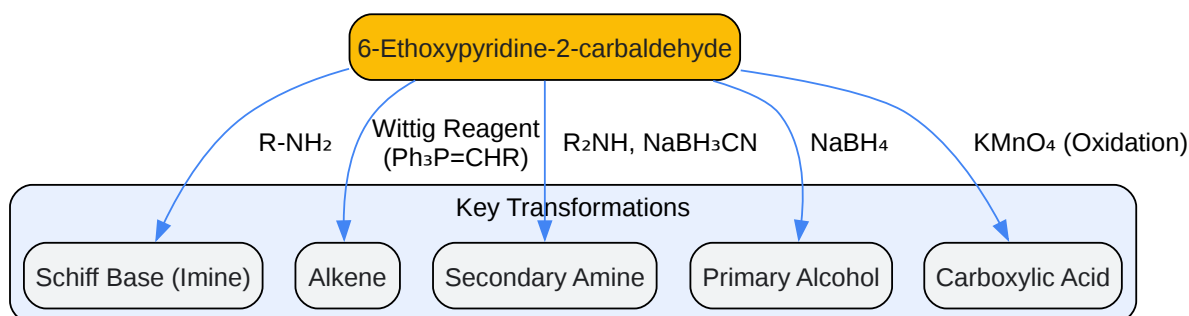
- **Activator Addition:** A solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise via a dropping funnel, ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.
- **Substrate Addition:** A solution of (6-ethoxypyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the temperature below -60 °C. The reaction is stirred for 1 hour at -78 °C.
- **Quenching:** Triethylamine (Et<sub>3</sub>N, 5.0 equivalents) is added dropwise. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
- **Work-up:** The reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure **6-ethoxypyridine-2-carbaldehyde**.

## Key Reactions

The reactivity of **6-ethoxypyridine-2-carbaldehyde** is dominated by its aldehyde functionality, which is a prime target for nucleophilic attack.

- **Schiff Base Formation:** Reacts readily with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates in pharmaceutical synthesis.<sup>[7]</sup>
- **Wittig Reaction:** Undergoes reaction with phosphorus ylides to form substituted alkenes, allowing for carbon chain extension.
- **Reductive Amination:** A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH<sub>3</sub>CN) to yield substituted amines.
- **Reduction:** The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH<sub>4</sub>).

- Oxidation: Can be oxidized to the corresponding 6-ethoxypyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent.



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Caption: Major reaction pathways for **6-ethoxypyridine-2-carbaldehyde**.

## Applications in Research and Drug Development

The pyridine ring is a cornerstone of modern medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.<sup>[1][8]</sup> **6-Ethoxypyridine-2-carbaldehyde** is a valuable precursor in this field for several reasons:

- **Scaffold for Drug Candidates:** It serves as a starting point for synthesizing molecules targeting a wide range of diseases. The pyridine core is found in drugs for cancer, hypertension, and infectious diseases.<sup>[2][8]</sup>
- **Versatile Chemical Handle:** The aldehyde group allows for facile derivatization, enabling the rapid generation of chemical libraries for high-throughput screening.
- **Modulation of Properties:** The ethoxy group at the 6-position increases lipophilicity compared to its methoxy or hydroxy analogs, which can be strategically used to improve a drug candidate's pharmacokinetic profile (e.g., cell membrane permeability, metabolic stability).

- **Ligand Synthesis:** The parent compound, pyridine-2-carbaldehyde, is well-known for forming robust bidentate ligands with metal ions.<sup>[7]</sup> Similarly, **6-ethoxypyridine-2-carbaldehyde** and its imine derivatives can be used to synthesize novel coordination complexes with unique catalytic or material properties.<sup>[9]</sup>

## Safety and Handling

As with any laboratory chemical, proper handling of **6-ethoxypyridine-2-carbaldehyde** is essential.

- **Hazard Classification:** It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.<sup>[5]</sup>
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.<sup>[5]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.<sup>[10]</sup>
- **In case of Exposure:**
  - **Skin Contact:** Immediately wash with plenty of soap and water.
  - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
  - **Ingestion:** Rinse mouth and seek immediate medical attention.

## Conclusion

**6-Ethoxypyridine-2-carbaldehyde** is a high-value chemical intermediate with a rich profile of properties and reactivity. Its strategic combination of a pyridine core, a versatile aldehyde handle, and a property-modulating ethoxy group makes it an indispensable tool for researchers in synthetic chemistry, drug discovery, and materials science. A thorough understanding of its

chemical characteristics, spectroscopic signatures, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

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